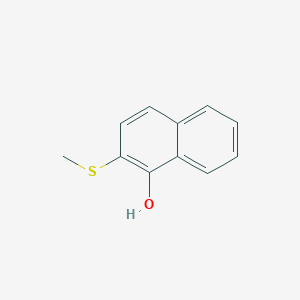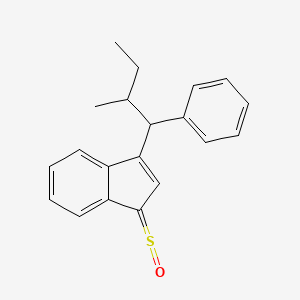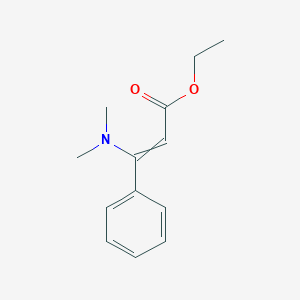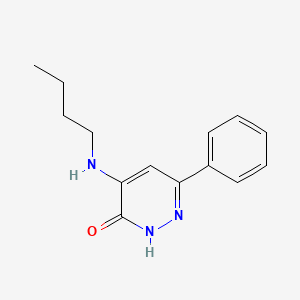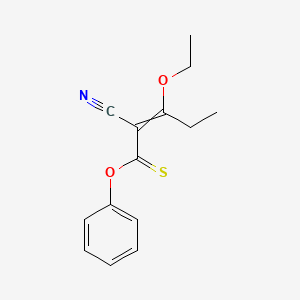
25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol is a complex organic compound characterized by its long carbon chain and phenyl group with methoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol typically involves multi-step organic reactions. One common approach is the alkylation of 3,5-dimethoxybenzene with a suitable alkyl halide, followed by subsequent functional group transformations to introduce the diol functionality at the 9,10 positions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol, sodium hydride in DMF.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol involves its interaction with specific molecular targets and pathways. The compound’s diol groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxy groups on the phenyl ring can also participate in π-π interactions, affecting the compound’s binding affinity to various receptors.
Comparación Con Compuestos Similares
Similar Compounds
25-(3,5-Dimethoxyphenyl)pentacosane: Lacks the diol functionality, making it less reactive in certain chemical reactions.
25-(3,4-Dimethoxyphenyl)pentacosane-9,10-diol: Similar structure but with different substitution pattern on the phenyl ring, leading to different chemical and biological properties.
25-(3,5-Dimethoxyphenyl)hexacosane-9,10-diol: Longer carbon chain, which may affect its solubility and reactivity.
Uniqueness
25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol is unique due to its specific substitution pattern and the presence of diol groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields of research.
Propiedades
Número CAS |
89595-74-4 |
|---|---|
Fórmula molecular |
C33H60O4 |
Peso molecular |
520.8 g/mol |
Nombre IUPAC |
25-(3,5-dimethoxyphenyl)pentacosane-9,10-diol |
InChI |
InChI=1S/C33H60O4/c1-4-5-6-7-18-21-24-32(34)33(35)25-22-19-16-14-12-10-8-9-11-13-15-17-20-23-29-26-30(36-2)28-31(27-29)37-3/h26-28,32-35H,4-25H2,1-3H3 |
Clave InChI |
BBPPLYJQOHQXIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C(CCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


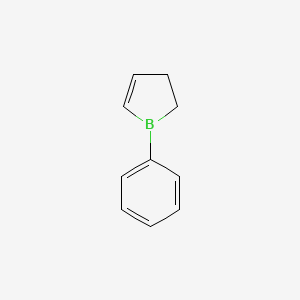
![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)

![[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane)](/img/structure/B14376046.png)
![1-Fluorobicyclo[3.2.2]non-6-ene](/img/structure/B14376054.png)
